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Compound of Interest

Compound Name: 4-Bromo-3-methyl-2-nitrophenol

Cat. No.: B1282212

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-3-methyl-2-nitrophenol,
a substituted phenol of interest in synthetic chemistry and potentially in drug discovery. This
document details its chemical and physical properties, outlines a plausible synthetic route with
experimental protocols, discusses its spectroscopic characteristics, and touches upon its
potential biological relevance based on related compounds.

Chemical and Physical Properties

4-Bromo-3-methyl-2-nitrophenol, with the IUPAC name 4-bromo-3-methyl-2-nitrophenol, is
a multifaceted aromatic compound.[1][2] Its chemical structure incorporates a phenol ring
substituted with a bromine atom, a methyl group, and a nitro group. This combination of
functional groups makes it a valuable intermediate in organic synthesis. A summary of its key
properties is presented below.
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Property Value Source
Molecular Formula C7HeBrNO3 [1112]
Molecular Weight 232.03 g/mol [1][2]
CAS Number 85598-12-5 [1][2]
Expected to be a crystalline Inferred from similar
Appearance .
solid compounds
o Expected to be soluble in Inferred from similar
Solubility ]
common organic solvents compounds

Safety Information:

Based on the GHS classifications for similar compounds, 4-bromo-3-methyl-2-nitrophenol
should be handled with care. It is potentially harmful if swallowed, causes skin irritation, may
cause serious eye damage, and may cause respiratory irritation. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of 4-bromo-3-methyl-2-
nitrophenol is not readily available in the public domain. However, a plausible and efficient
synthetic route can be designed based on established organic chemistry principles and
procedures for analogous compounds, such as the synthesis of 4-bromo-2,3-dimethyl-6-
nitrophenol.[3] The proposed two-step synthesis starts from the commercially available 3-
methylphenol (m-cresol).

Step 1: Bromination of 3-Methylphenol to 4-Bromo-3-
methylphenol

The first step involves the regioselective bromination of 3-methylphenol. The hydroxyl and
methyl groups are ortho-, para-directing. The para-position to the strongly activating hydroxyl
group is the most likely site for bromination.
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Experimental Protocol:

e Dissolution: Dissolve 3-methylphenol (1.0 equivalent) in a suitable solvent, such as glacial
acetic acid or a chlorinated solvent like dichloromethane, in a round-bottom flask equipped
with a magnetic stirrer and an addition funnel.

e Cooling: Cool the solution to 0°C in an ice bath.

e Bromination: Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the
cooled solution of 3-methylphenol over a period of 30-60 minutes. Maintain the temperature
below 5°C throughout the addition.

o Reaction: After the addition is complete, allow the reaction mixture to stir at room
temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting
material.

e Quenching: Quench the reaction by adding a saturated aqueous solution of sodium
thiosulfate to neutralize any unreacted bromine.

o Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

» Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate
and then with brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-
bromo-3-methylphenol.

« Purification: Purify the crude product by column chromatography on silica gel or by
recrystallization.

Step 2: Nitration of 4-Bromo-3-methylphenol to 4-Bromo-
3-methyl-2-nitrophenol

The second step is the regioselective nitration of the intermediate, 4-bromo-3-methylphenol.
The powerful ortho-, para-directing hydroxyl group will direct the incoming nitro group to the
ortho position (C2), which is sterically accessible.
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Experimental Protocol:

Dissolution: In a clean, dry round-bottom flask, dissolve the purified 4-bromo-3-methylphenol
(1.0 equivalent) in concentrated sulfuric acid at 0°C. Stir the mixture until a homogeneous
solution is obtained.

Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding
concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0°C.

Nitration: Add the nitrating mixture dropwise to the solution of 4-bromo-3-methylphenol,
maintaining the temperature below 5°C.

Reaction: After the addition is complete, let the reaction mixture stir at 0-5°C for 1-2 hours.
Monitor the progress of the reaction by TLC.

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A
precipitate should form.

Filtration: Collect the solid precipitate by vacuum filtration.

Washing: Wash the collected solid with copious amounts of cold water until the washings are
neutral to litmus paper.

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Purification: If necessary, recrystallize the crude 4-bromo-3-methyl-2-nitrophenol from a
suitable solvent system, such as ethanol-water, to obtain the pure product.

Spectroscopic Analysis

The structural elucidation of 4-bromo-3-methyl-2-nitrophenol would rely on standard
spectroscopic technigues. While a complete dataset is not publicly available, the expected
spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons and the methyl protons. The aromatic region should display two doublets
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corresponding to the two protons on the benzene ring, with coupling constants typical for
ortho-coupling. The methyl group will appear as a singlet. The chemical shifts will be
influenced by the electronic effects of the hydroxyl, bromo, and nitro substituents.

e 13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the
seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be
indicative of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands
corresponding to the various functional groups present in the molecule. Key expected peaks
include:

A broad O-H stretching band for the phenolic hydroxyl group.

Strong asymmetric and symmetric N-O stretching bands for the nitro group.

C-H stretching and bending vibrations for the aromatic ring and the methyl group.

C-Br stretching vibration at a lower frequency.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. The mass spectrum will show a molecular ion peak (M*) and a characteristic M+2
peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Fragmentation patterns would involve the loss of the nitro group, the methyl group, and other
fragments.

Reactivity and Potential Applications

The reactivity of 4-bromo-3-methyl-2-nitrophenol is dictated by its functional groups. The
phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring
is activated towards electrophilic substitution, though the presence of the deactivating nitro
group will influence the position of further substitution. The bromine atom can participate in
various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the
introduction of new carbon-carbon bonds.

Given its structure, 4-bromo-3-methyl-2-nitrophenol could serve as a versatile building block
in the synthesis of more complex molecules, including potential pharmaceutical agents and
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agrochemicals. The biological activity of nitrophenols is a subject of ongoing research, with
some derivatives exhibiting antimicrobial and cytotoxic properties.[4] The nitro group can be
reduced to an amino group, opening up further avenues for derivatization and the synthesis of
a wider range of compounds with potential biological activities.
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Caption: Synthetic workflow for 4-Bromo-3-methyl-2-nitrophenol.
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Caption: Potential reactivity of 4-Bromo-3-methyl-2-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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